molecular formula C17H17N3O2 B14956243 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

Cat. No.: B14956243
M. Wt: 295.34 g/mol
InChI Key: FWSPMHJTZWVIEI-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic small molecule featuring a 2-pyridinecarboxamide core linked via an ethyl group to a 4-methoxy-substituted indole moiety. The indole ring, a heterocyclic aromatic system, is modified with a methoxy group at the 4-position, which may enhance solubility or modulate electronic properties. The 2-pyridinecarboxamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding or metal coordination.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-16-7-4-6-15-13(16)8-11-20(15)12-10-19-17(21)14-5-2-3-9-18-14/h2-9,11H,10,12H2,1H3,(H,19,21)

InChI Key

FWSPMHJTZWVIEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding tricyclic indole .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using robust reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has diverse scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety binds to multiple receptors with high affinity, influencing various biological processes. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxamide Derivatives with Heterocyclic Substituents

Example Compounds :

  • N-(furan-2-ylmethyl)-2-pyridinecarboxamide (L1)
  • N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide (L2)

Key Findings :

  • Structural Similarity : Like N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide, L1 and L2 possess a 2-pyridinecarboxamide backbone but differ in their substituents (furan or thiophene vs. indole).
  • DNA Binding : Zinc(II) complexes of L1 and L2 bind to calf thymus DNA via intercalation, with binding constants ($K_b$) of $1.2 \times 10^5 \, \text{M}^{-1}$ (L1) and $1.5 \times 10^5 \, \text{M}^{-1}$ (L2). The thiophene group in L2 enhances intercalation due to its larger aromatic surface compared to furan in L1 .
  • However, the methoxy group could sterically hinder intercalation, necessitating experimental validation.

Table 1: Comparison of DNA-Binding Properties

Compound Substituent $K_b \, (\text{M}^{-1})$ Binding Mode
L1-Zn(II) complex Furan $1.2 \times 10^5$ Intercalation
L2-Zn(II) complex Thiophene $1.5 \times 10^5$ Intercalation
Target Compound (Hypothetical) Indole + Methoxy Predicted higher Unknown
Methoxy-Substituted Indole Derivatives

Example Compounds :

  • (S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamide]

Key Findings :

  • Role of Methoxy Groups : Methoxy substituents in indole or benzamide derivatives are often used to improve solubility and metabolic stability. For instance, methoxy groups in peptide derivatives enhance conformational rigidity and bioavailability .
  • Comparison : The 4-methoxyindole in the target compound may similarly enhance solubility compared to unsubstituted indoles. However, steric effects from the ethyl linker could reduce binding efficiency compared to smaller substituents.
Heterocyclic Carboxamides in Patented Compounds

Example Compounds :

  • (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives

Key Findings :

  • Structural Diversity : Patented carboxamide derivatives often incorporate thiazole or pyrrolidine rings to optimize target engagement. For example, thiazole groups improve kinase inhibition in some therapeutic agents .

Table 2: Heterocycle-Specific Properties

Heterocycle Electronic Profile Common Applications
Indole Electron-rich, planar Serotonin receptor ligands
Thiazole Polarizable, rigid Kinase inhibitors
Furan Oxygen-containing, polar DNA intercalators

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